2-Bromo-6-hydroxynicotinaldehyde
Overview
Description
2-Bromo-6-hydroxynicotinaldehyde is a chemical compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 . It is also known as 6-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-hydroxynicotinaldehyde is 1S/C6H4BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H, (H,8,10) . This indicates the positions of the bromine, hydroxy, and aldehyde groups in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-6-hydroxynicotinaldehyde are not available, brominated compounds are generally reactive and can participate in various types of reactions, including substitution and elimination reactions .Physical And Chemical Properties Analysis
2-Bromo-6-hydroxynicotinaldehyde is a solid compound . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthetic Applications in Organic Chemistry
2-Bromo-6-hydroxynicotinaldehyde and related brominated aldehydes are integral in organic synthesis. For example, 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde have been crucial for constructing compounds with potential biological, medicinal, and material applications. These compounds are notably used in palladium-catalyzed cross-coupling reactions, a technique vital for creating complex organic structures (Ghosh & Ray, 2017).
Synthesis of Brominated Organic Compounds
The synthesis of brominated organic compounds, such as 5-bromo-2-hydroxynicotinic acid, employs methodologies that involve bromination reactions. These methods have been optimized for large-scale production, demonstrating the industrial relevance of such compounds (Haché, Duceppe, & Beaulieu, 2002).
Kinetics and Thermodynamics in Chemical Reactions
Understanding the kinetics and thermodynamics of brominated aldehydes, such as 2-bromo-6-hydroxynicotinaldehyde, is crucial for developing new synthetic methods and understanding their behavior in various conditions. Studies on compounds like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate provide insights into the reaction mechanisms and energy barriers involved in these processes (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Photolabile Protecting Groups
Brominated aldehydes have been explored as photolabile protecting groups for aldehydes and ketones. These groups can be removed under specific conditions, such as exposure to light, making them useful in photochemical studies and controlled release in chemical synthesis (Lu, Fedoryak, Moister, & Dore, 2003).
Applications in Diverse Fields
The broader applications of brominated compounds extend to various fields, including cosmetics, water treatment, and the pharmaceutical industry. The properties and mechanisms of brominated compounds like 2-bromo-2-nitro-1,3-propanediol have been studied for their potential uses in these areas (Wenlong, 2010).
Safety And Hazards
Future Directions
While specific future directions for 2-Bromo-6-hydroxynicotinaldehyde are not available, brominated compounds are of interest in various fields, including medicinal chemistry and materials science . They can serve as building blocks for the synthesis of complex molecules or as intermediates in various chemical reactions .
properties
IUPAC Name |
2-bromo-6-oxo-1H-pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-6-4(3-9)1-2-5(10)8-6/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWBEIZWPLIIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-hydroxynicotinaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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